2-(Aminomethyl)pyrimidin-4-amine Dihydrochloride: Structural Properties and Synthetic Utility
2-(Aminomethyl)pyrimidin-4-amine Dihydrochloride: Structural Properties and Synthetic Utility
This guide serves as a technical whitepaper on 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride , a bifunctional pyrimidine building block used in medicinal chemistry.
Executive Summary
2-(Aminomethyl)pyrimidin-4-amine dihydrochloride is a specialized heterocyclic building block characterized by a pyrimidine core functionalized with an exocyclic primary amine at the C4 position and a flexible aminomethyl group at the C2 position. This specific substitution pattern renders it a high-value scaffold in drug discovery, particularly for kinase inhibitors and fragment-based drug design (FBDD) . The compound features two distinct nitrogen centers—one aromatic/conjugated and one aliphatic—offering orthogonal reactivity profiles and unique hydrogen-bonding capabilities for active site binding.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride |
| CAS Number | 2639462-45-4 (HCl salt); Note: 1196152-60-9 (Free base variant) |
| Molecular Formula | C₅H₁₀Cl₂N₄ |
| Molecular Weight | 197.07 g/mol (Dihydrochloride); 124.14 g/mol (Free Base) |
| SMILES | NCC1=NC=CC(N)=N1.Cl.Cl |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, DMSO, and methanol; insoluble in non-polar solvents (DCM, Hexane) |
Structural Analysis & pKa Profile
The molecule possesses two distinct basic centers, crucial for its behavior as a dihydrochloride salt:
-
Aliphatic Amine (C2-CH₂-NH₂): High basicity (pKa ≈ 9.0–9.8 ). This group is fully protonated at physiological pH, providing a cationic anchor point often used to interact with aspartate/glutamate residues in protein pockets.
-
Pyrimidine Ring System: The 4-amino group donates electron density into the ring, raising the basicity of the ring nitrogens (N1/N3) compared to unsubstituted pyrimidine. The pKa of the ring nitrogen is approximately 5.7–6.0 .
-
4-Amino Group: Planar and conjugated with the ring; it acts as a Hydrogen Bond Donor (HBD) but is not significantly basic (pKa < 0).
Synthetic Methodology
The synthesis of 2-(aminomethyl)pyrimidin-4-amine typically follows a convergent route starting from 2,4-dichloropyrimidine. The strategy relies on exploiting the differential reactivity of the C4 and C2 positions.
Reaction Pathway Diagram
Caption: Step-wise synthetic route from 2,4-dichloropyrimidine to the target dihydrochloride salt.
Detailed Experimental Protocol
Step 1: Selective Amination (C4 Substitution)
-
Reagents: 2,4-Dichloropyrimidine, Ammonia (aq) or NH₃ in MeOH.
-
Mechanism: Nucleophilic aromatic substitution (
). The C4 position is more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens. -
Procedure: Treat 2,4-dichloropyrimidine with 2 equivalents of ammonia at 0°C to room temperature. Monitor by LCMS to minimize 2,4-diamino byproduct formation.
Step 2: Cyanation (C2 Substitution)
-
Reagents: Zinc cyanide (
), Tetrakis(triphenylphosphine)palladium(0). -
Conditions: DMF, 80–100°C, inert atmosphere (
). -
Rationale: Standard
with cyanide is difficult at C2; Pd-catalyzed cross-coupling is preferred for high yields and safety.
Step 3: Nitrile Reduction & Salt Formation
-
Reagents: Hydrogen gas (
, 50 psi), Raney Nickel or 10% Pd/C, Methanolic HCl. -
Protocol:
-
Dissolve 4-amino-2-cyanopyrimidine in methanol.
-
Add catalyst (Raney Ni preferred for nitrile-to-amine without dehalogenation risks, though no halogens are present here).
-
Stir under
atmosphere until consumption of starting material (approx. 4–12 h). -
Filter catalyst over Celite.
-
Add concentrated HCl (2.2 eq) to the filtrate and concentrate in vacuo.
-
Recrystallize from EtOH/Et₂O to yield the dihydrochloride salt.
-
Applications in Drug Discovery[3][9][10]
Kinase Inhibitor Design
This scaffold is a "privileged structure" in kinase medicinal chemistry.[1]
-
Hinge Binding: The pyrimidine N1 and the C4-amino group form a classic bidentate hydrogen bond motif with the kinase hinge region (e.g., interacting with the backbone NH and CO of the "gatekeeper" residue).
-
Solvent Front Extension: The C2-aminomethyl group projects into the solvent-exposed region or the ribose binding pocket. The basic amine can form salt bridges with acidic residues (e.g., Asp/Glu) often found in the
C-helix or the P-loop.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high solubility, the compound is an ideal fragment .
-
Growing Vectors: The primary amine on the methyl group allows for facile amide coupling or reductive amination to "grow" the fragment into adjacent sub-pockets.
-
Rigid vs. Flexible: The pyrimidine ring provides a rigid core, while the methylene linker (
) introduces a single degree of rotational freedom, allowing the terminal amine to adopt optimal geometries for binding.
Handling, Stability, and Safety
| Parameter | Guideline |
| Hygroscopicity | High. The dihydrochloride salt absorbs atmospheric moisture. Store in a desiccator or under inert gas ( |
| Stability | Stable in solid state at -20°C. Aqueous solutions should be prepared fresh; free base is prone to oxidation over time. |
| Safety Hazards | Irritant. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Wear gloves, goggles, and work in a fume hood. |
| Incompatibility | Strong oxidizing agents, acid chlorides, anhydrides (unless reaction is intended). |
References
-
Chemical Identity & Properties: PubChem.[2] Compound Summary for CID 154684939 (2-(Aminomethyl)pyrimidin-4-amine dihydrochloride). National Library of Medicine (US). Link
-
Synthetic Strategy (Nitrile Reduction): Kumar, R., et al. "Solid Amidophosphine Boranes: Effective Reagents for the Reduction of Nitriles."[3] Organic Letters, 2023.[3] Link
-
Pyrimidine Reactivity: BenchChem. Technical Guide for Pyrimidine Intermediates. (General reactivity of 2,4-substituted pyrimidines). Link
-
Kinase Inhibitor Motifs: PharmaBlock. Pyrimidines in Drug Discovery: A Privileged Scaffold.[1]Link
